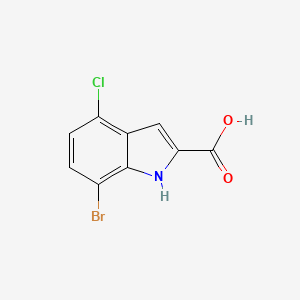

7-bromo-4-chloro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

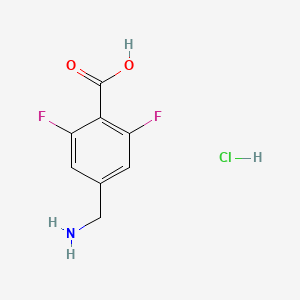

7-Bromo-4-chloro-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of this compound from 7-bromoindole has been reported . The importance of this significant ring system has led to the investigation of novel methods of synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H5BrClNO2/c10-5-1-2-6 (11)4-3-7 (9 (13)14)12-8 (4)5/h1-3,12H, (H,13,14) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.5 . It is a powder at room temperature .科学的研究の応用

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Studies have shown that compounds derived from 7-bromo-4-chloro-1H-indole-2-carboxylic acid demonstrate promising antimicrobial, anti-inflammatory, and antiproliferative activities. This is particularly evident in compounds derived from nitroindole-2-carbohydrazides and fluoro/chloro/bromoindole-2-carbohydrazides, which have shown moderate to good antiproliferative activity in vitro (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis of Indole Derivatives

Efficient strategies have been developed for the synthesis of various indole derivatives, including those with bromo and chloro substituents. These strategies are pivotal for constructing compounds like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which serves as the core moiety of the anti-inflammatory compound Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Transition Metal-Mediated Cross-Coupling Chemistry

The synthesis of various indole derivatives, including those with bromo, chloro, and dibromo substituents, provides valuable substrates for elaboration using transition metal-mediated cross-coupling chemistry. These compounds are significant for their potential applications in various fields of chemistry and pharmacology (Huleatt, Choo, Chua, & Chai, 2008).

Synthesis of Indole-2-Carboxylic Esters

A ligand-free copper-catalyzed condensation/coupling/deformylation cascade process has been developed for the straightforward synthesis of indole-2-carboxylic esters. This synthesis approach is effective for various substrates and operates under room temperature or mild conditions (Cai, Li, Wei, Ha, Pei, & Ding, 2009).

Molecular Docking Studies

Molecular docking studies have been carried out on compounds derived from this compound, particularly those with chloro-substituents. These studies help predict the binding interactions of these compounds with target proteins, providing insights into their potential therapeutic applications (Reddy et al., 2022).

Safety and Hazards

将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of 7-bromo-4-chloro-1H-indole-2-carboxylic acid could be in the development of new drugs and treatments.

作用機序

Target of Action

7-Bromo-4-chloro-1H-indole-2-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets .

Result of Action

This compound has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus . This suggests that it may have antimicrobial activity, particularly against this bacterium.

Action Environment

Like other indole derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

7-bromo-4-chloro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to inhibit the production of staphyloxanthin in Staphylococcus aureus . This interaction suggests potential antimicrobial properties. Additionally, indole derivatives are known to bind with high affinity to multiple receptors, which can be leveraged for developing new therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have shown potential in inhibiting cell proliferation in cancer cell lines, indicating their role in anticancer therapy . Furthermore, the compound’s impact on gene expression and cell signaling pathways can lead to alterations in cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes . The binding interactions with receptors and enzymes are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been studied for their dose-dependent effects, with some compounds showing threshold effects at specific concentrations . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic reactions, influencing the production and degradation of metabolites . The compound’s interactions with metabolic enzymes can lead to changes in metabolic pathways, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and its effects on cellular processes.

特性

IUPAC Name |

7-bromo-4-chloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCMJJUUQLPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388061-21-9 |

Source

|

| Record name | 7-bromo-4-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)

![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)

![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)

![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)